Product packaging for Chromane(Cat. No.:CAS No. 493-08-3)

Chromane

Cat. No.: B1220400
CAS No.: 493-08-3
M. Wt: 134.17 g/mol
InChI Key: VZWXIQHBIQLMPN-UHFFFAOYSA-N
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Description

Chromane (IUPAC name: 3,4-Dihydro-2H-1-benzopyran), with the molecular formula C9H10O, is a fundamental heterocyclic organic compound featuring a benzene ring fused to a dihydropyran ring . This this compound scaffold is a privileged structure in medicinal and natural product chemistry, serving as the core framework for a wide range of biologically significant molecules . In pharmaceutical research, the this compound structure is a key building block. It forms the central core of several therapeutic agents and candidates, including the drugs troglitazone, ormeloxifene, and nebivolol . Its derivatives are extensively investigated for diverse biological activities, such as acting as pure antiestrogens, inhibitors of lipid peroxidation, and modulators of potassium channels, highlighting its value in early-stage drug discovery . In natural products, the this compound ring is the characteristic structural element of the E vitamins, namely tocopherols and tocotrienols, which are renowned for their antioxidant properties . The this compound ring is also present in various other naturally occurring compounds with demonstrated biological activities, making it a vital structure for biomimetic synthesis and the study of natural product mechanisms . This reagent is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this chemical with appropriate precautions, referring to its relevant safety data sheet (SDS) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O B1220400 Chromane CAS No. 493-08-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dihydro-2H-chromene
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InChI

InChI=1S/C9H10O/c1-2-6-9-8(4-1)5-3-7-10-9/h1-2,4,6H,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VZWXIQHBIQLMPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10197758
Record name 2H-1-Benzopyran, 3,4-dihydro-
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Molecular Weight

134.17 g/mol
Source PubChem
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CAS No.

493-08-3
Record name 3,4-Dihydro-2H-1-benzopyran
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Record name Chroman
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Record name 2H-1-Benzopyran, 3,4-dihydro-
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Record name 3,4-dihydro-2H-1-benzopyran
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Advanced Synthetic Methodologies for Chromane and Its Derivatives

Asymmetric Synthesis Approaches for Chiral Chromanes

Asymmetric synthesis of chiral chromanes has been extensively studied, with numerous methodologies employing chiral catalysis to control stereochemistry. chim.it

Chiral Catalysis in Chromane Synthesis

Chiral catalysis, utilizing either metal complexes or small organic molecules, plays a pivotal role in the enantioselective construction of the this compound core. chim.it

Metal-Catalyzed Asymmetric Reactions

Transition metal catalysis has proven effective in the asymmetric synthesis of chromanes. For instance, copper (Cu)-catalyzed asymmetric hydroamination of 2H-chromenes has been reported, providing access to chiral 4-aminochromanes with high enantioselectivity. rsc.orgresearchgate.net Palladium (Pd)-catalyzed enantioselective 1,3-arylfluorination of ortho-carboxamide-substituted 2H-chromenes has also been disclosed. rsc.org Iridium (Ir)-catalyzed enantioselective hydrogenation is another method for constructing chiral chromanes. rsc.orgccspublishing.org.cn Rhodium (Rh)-catalyzed asymmetric hydroarylation of 2H-chromenes has also been presented. rsc.org Additionally, copper(I) hydride-catalyzed hydroallylation of 2H-chromenes and 2H-thiochromenes with allylic phosphate (B84403) electrophiles enables asymmetric access to 4-allyl chromanes and thiochromanes with high yields and excellent enantioselectivities. rsc.orgresearchgate.net Rhodium-catalyzed asymmetric hydrogenation of 2-substituted 4H-(thio)chromenes provides chiral 2-substituted thiochromanes and chromanes with high yields and excellent enantioselectivities. ccspublishing.org.cnacs.org Copper-catalyzed intramolecular phenolic O-H bond insertion of α-diazo esters has been successfully applied to the synthesis of chiral chromans with excellent yields and enantioselectivities. rsc.org

Table 1: Examples of Metal-Catalyzed Asymmetric this compound Synthesis

CatalystSubstrate(s)Reaction TypeProduct ClassEnantioselectivity (ee)YieldCitation
Cu (with chiral ligand)2H-chromenes, N,N-dibenzylhydroxylamine esterAsymmetric Hydroamination4-aminochromanesExcellentGood rsc.orgresearchgate.net
Pd (with chiral ligand)ortho-carboxamide-substituted 2H-chromenesEnantioselective 1,3-arylfluorinationChromanesNot specifiedNot specified rsc.org
Ir (with chiral ligand)Substituted 2H-chromenesAsymmetric HydrogenationChiral chromanesExcellentHigh rsc.orgccspublishing.org.cn
Rh (with chiral ligand)2H-chromenesAsymmetric HydroarylationChromanesNot specifiedNot specified rsc.org
CuCl/(R,R)-Ph-BPE2H-chromenes, allylic phosphate electrophilesEnantioselective Hydroallylation4-allyl chromanesUp to 99%Up to 91% rsc.orgresearchgate.net
Rh-(R,R)-f-spiroPhos or Rh-(R)-DM-SegPhos2-substituted 4H-(thio)chromenesAsymmetric Hydrogenation2-substituted (thio)chromanes86–99%Up to 99% acs.org
Copper (with chiral ligand)α-diazo estersIntramolecular Phenolic O-H InsertionChiral chromansExcellentExcellent rsc.org
Organocatalytic Strategies

Organocatalysis, utilizing small organic molecules as catalysts, offers an alternative and often complementary approach to metal catalysis for asymmetric this compound synthesis. Chiral phosphoric acids have been employed in asymmetric [2+4] cycloadditions of 3-vinylindoles with ortho-quinone methides, yielding indole-containing this compound derivatives with good diastereoselectivities and moderate to excellent enantioselectivities. mdpi.com Secondary amine catalysts have been utilized in domino Michael/Michael/aldol (B89426) condensation reactions involving nitro-chromenes, aliphatic aldehydes, and α,β-unsaturated aldehydes, leading to functionalized tricyclic chromanes with excellent stereoselectivities. acs.orgresearchgate.net Chiral thiourea (B124793) catalysts have been reported for the enantioselective intramolecular Michael-type cyclization for the rapid construction of chiral 3-nitro-4-chromanones. rsc.org Diphenylprolinol ether has been shown to promote an enantioselective Friedel-Crafts alkylation/cyclization cascade reaction of 1-naphthols and α,β-unsaturated aldehydes, providing chiral chromanes and dihydrobenzopyranes in high yields and enantioselectivities. nih.govacs.org Organocatalytic asymmetric reactions of acyclic enecarbamates with ortho-quinone methides have also been developed, leading to 2,3,4-trisubstituted chromanes. mdpi.com

Table 2: Examples of Organocatalytic Asymmetric this compound Synthesis

CatalystSubstrate(s)Reaction TypeProduct ClassEnantioselectivity (ee)Diastereoselectivity (dr)YieldCitation
Chiral Phosphoric Acid3-vinylindoles, ortho-quinone methidesAsymmetric [2+4] CycloadditionIndole-containing chromanesUp to 98%Up to 93:7Up to 98% mdpi.com
Secondary Amine CatalystNitro-chromenes, aliphatic aldehydes, α,β-unsaturated aldehydesDomino Michael/Michael/Aldol CondensationTricyclic chromanes>99%>20:120–66% acs.orgresearchgate.net
Chiral ThioureaSubstrates for intramolecular Michael-type cyclizationIntramolecular Michael-type Cyclization3-nitro-4-chromanonesGood to excellentHighNot specified rsc.org
Diphenylprolinol Ether1-naphthols, α,β-unsaturated aldehydesFriedel-Crafts Alkylation/Cyclization CascadeChromanes, dihydrobenzopyranesHighNot specifiedHigh nih.govacs.org
Organocatalyst (e.g., Chiral Guanidine)ortho-hydroxystyrene, azlactoneCascade reaction (stepwise C-C, C-O bond formation, azlactone ring-opening)This compound derivativesHighHighGood chim.it
OrganocatalystAcyclic enecarbamates, ortho-quinone methidesAsymmetric [4+2] Annulation2,3,4-trisubstituted chromanesNot specifiedNot specified30–33% mdpi.com

Stereoselective Annulation Reactions

Annulation reactions that construct the this compound ring system with control over stereochemistry are significant synthetic strategies. chim.it Stereoselective [4+2] annulation reactions between para-quinone methides and cyclic enamides, catalyzed by Brønsted acids like TsOH, have been reported, providing chroman-containing heterocyclic compounds with good yields and diastereoselectivities. chim.it A secondary amine catalyzed vinylogous double 1,6-addition strategy for the synthesis of enantioenriched poly-substituted this compound derivatives starting from para-quinone methides and 2,4-dienal derivatives has also been developed, achieving excellent yields and stereocontrol. chim.it Domino Knoevenagel-cyclization reactions of 2H-chromene and chroman derivatives have been shown to produce chiral condensed heterocycles through various mechanisms, including intramolecular hetero Diels-Alder reactions and polar [2+2] cycloadditions, with the stereoselectivity studied by DFT calculations. bohrium.com Diastereoselective [3+2] annulation of 2-substituted 3-nitro-2H-chromenes with mercaptoacetaldehyde (B1617137) has been achieved, leading to tetrahydro-4H-thieno[3,2-c]chromen-3-ols with cis configuration of substituents. researchgate.net

Enantioselective Cyclization Methods

Enantioselective cyclization methods are crucial for directly forming the chiral this compound ring. Intramolecular nucleophilic substitution of ortho-allyloxy benzaldehydes catalyzed by N-heterocyclic carbenes (NHCs) is an example of an enantioselective cyclization, with the SN2' reaction being the rate- and enantioselectivity-determining step. chim.it Rhodium-catalyzed asymmetric transfer hydrogenation enables access to enantiomerically enriched cis-3-benzyl-chromanols from (E)-3-benzylidene-chromanones. organic-chemistry.org Cooperative asymmetric catalysis with hydrogen chloride and chiral dual-hydrogen-bond donors has been applied to the enantioselective Prins cyclization of alkenyl aldehydes, providing a method for constructing chiral this compound derivatives. organic-chemistry.org Ruthenium-catalyzed enantioselective intramolecular cyclization via an allenylidene-ene process has been successfully applied to the synthesis of chiral this compound derivatives with high enantiomeric excess. nih.gov An enantioselective intramolecular Michael-type cyclization catalyzed by chiral thioureas provides a method for the synthesis of chiral 3,3-disubstituted-3-nitro-4-chromanones. rsc.org

Novel Cyclization and Ring-Forming Reactions

Beyond traditional methods, novel cyclization and ring-forming reactions continue to emerge for the synthesis of chromanes. A straightforward synthesis of functionalized chroman-4-ones has been developed through cascade radical cyclization-coupling of 2-(allyloxy)arylaldehydes, proceeding via intramolecular addition of an acyl radical followed by radical-electrophilic cross-coupling. rsc.org Visible-light photoredox catalysis has been utilized for the synthesis of 3-substituted chroman-4-ones via tandem radical addition/cyclization of alkenyl aldehydes, offering a mild and efficient approach. acs.orgresearchgate.net Metal-free radical cascade cyclizations of o-allyloxybenzaldehydes have also emerged as a powerful strategy for synthesizing 3-substituted chroman-4-ones. researchgate.net A triflimide-catalyzed annulation of o-hydroxy benzylic alcohols with alkenes provides a convergent synthesis of this compound derivatives under mild conditions. acs.orgchemrxiv.org Cascade radical cyclization of 2-(allyloxy)arylaldehydes and oxalates under metal-free conditions has been reported for the synthesis of ester-containing chroman-4-ones. researchgate.net

Table 3: Examples of Novel Cyclization and Ring-Forming Reactions for this compound Synthesis

Reaction TypeStarting MaterialsCatalyst/ConditionsProduct ClassCitation
Cascade Radical Cyclization-Coupling2-(allyloxy)arylaldehydesNot specified (radical process)Functionalized chroman-4-ones rsc.org
Visible-Light Photoredox Tandem Radical Addition/CyclizationAlkenyl aldehydesVisible light, photoredox catalyst (e.g., fac-Ir(ppy)3)3-substituted chroman-4-ones acs.orgresearchgate.net
Metal-Free Radical Cascade Cyclizationo-allyloxybenzaldehydesMetal-free conditions3-substituted chroman-4-ones researchgate.net
Triflimide-Catalyzed Annulationo-hydroxy benzylic alcohols, alkenesTriflimideThis compound derivatives acs.orgchemrxiv.org
Cascade Radical Cyclization2-(allyloxy)arylaldehydes, oxalatesMetal-free conditionsEster-containing chroman-4-ones researchgate.net

Intramolecular Michael Additions

Intramolecular Michael addition reactions are a powerful strategy for the synthesis of this compound derivatives, particularly those with oxygen substituents in the heterocyclic ring. This method typically involves a nucleophilic oxygen atom attacking an activated carbon-carbon double bond within the same molecule, leading to the formation of the six-membered pyran ring of the this compound scaffold.

Organocatalysis, particularly using bifunctional organocatalysts like those derived from Cinchona alkaloids, has proven effective in facilitating asymmetric intramolecular oxy-Michael additions to synthesize optically active chromans. rsc.orgrsc.org Phenol (B47542) derivatives featuring an α,β-unsaturated ketone or thioester moiety are often employed as substrates in these reactions. rsc.orgrsc.org This approach offers a facile route to various optically active 2-substituted chromans in high yields. rsc.orgrsc.org Tandem reactions involving intermolecular hydroacylation of alkynes with salicylaldehydes followed by intramolecular oxo-Michael additions have also been developed for the diastereoselective synthesis of 2,3-disubstituted chroman-4-ones. nih.gov

Heck Coupling and Related Cross-Coupling Strategies

Heck coupling and related palladium-catalyzed cross-coupling reactions provide versatile routes to construct the carbon-carbon bonds necessary for the this compound framework. A convergent three-step method utilizes Heck coupling of allylic alcohols and 2-iodophenols to synthesize 2-substituted chromans. organic-chemistry.org This is followed by reduction and Mitsunobu cyclization to complete the this compound ring. organic-chemistry.org This methodology has demonstrated utility in synthesizing a range of 2-aryl-, 2-heteroaryl-, and 2-alkylchromans. organic-chemistry.org Asymmetric versions employing Noyori-catalyzed ketone reduction have also been reported. organic-chemistry.org The development of exocyclic-selective, this compound-forming Heck reactions has also been explored, with studies investigating the influence of catalytic systems and solvents on regioselectivity. acs.orgacs.org Palladium-catalyzed domino reactions, such as the Wacker-Heck sequence, have been employed in the enantioselective total synthesis of compounds containing the this compound framework, like vitamin E. nih.gov

Prins Cyclization and Variants

Prins cyclization is a valuable method for constructing cyclic ethers, including the pyran ring found in chromanes. This reaction typically involves the acid-catalyzed condensation of an alkene or alkyne with a carbonyl compound, followed by cyclization. Variants of the Prins cyclization have been developed for the stereoselective synthesis of this compound derivatives. A tandem Prins spirocyclization strategy has been reported for the stereoselective synthesis of tetrahydrospiro[chroman-2,4′-pyran] derivatives. rsc.orgrsc.org This approach involves the condensation of aldehydes with specific phenol derivatives under acidic conditions, leading to the formation of spirocyclic this compound scaffolds with high diastereoselectivity. rsc.orgrsc.org Alkyne Prins-type cyclizations have also been investigated for the synthesis of related oxygen-containing heterocycles. ias.ac.in

Multicomponent Reactions for this compound Scaffold Assembly

Multicomponent reactions (MCRs) offer an efficient strategy for assembling complex molecules, including this compound scaffolds, in a single step from three or more starting materials. These reactions maximize bond-forming efficiency and can rapidly generate molecular diversity. Multicomponent approaches have been developed for the synthesis of substituted chromenes and chromanes. frontiersin.orgmdpi.com For instance, one-pot multicomponent reactions involving salicylaldehydes, malononitrile, and naphthols have been used to synthesize 2-amino-4H-chromenes catalyzed by Metal-Organic Frameworks (MOFs). frontiersin.org The union of MCRs, which integrates two or more distinct MCRs, has also been applied to construct this compound hybrid scaffolds. nih.gov These strategies often involve cascade sequences of reactions, such as Michael additions and cyclizations, to build the this compound core. researchgate.netacs.org

Synthesis of Specific this compound Derivatives

Beyond the core this compound structure, significant effort has been directed towards the synthesis of functionalized this compound derivatives with specific structural features, such as carbonyl groups or spiro centers.

Chroman-4-ones and Chromones

Chroman-4-ones and chromones are important classes of this compound derivatives, differing in the saturation of the heterocyclic ring and the position of a keto group. Chroman-4-ones contain a saturated pyran ring with a ketone at the 4-position, while chromones have a double bond in the pyran ring conjugated with the ketone at the 4-position.

Various methods exist for their synthesis. One common route to chroman-4-ones involves the base-promoted crossed aldol condensation of 2′-hydroxyacetophenones with aldehydes, followed by an intramolecular oxa-Michael addition. nih.govacs.org Microwave irradiation can be used to accelerate these reactions. nih.govacs.org Tandem alkyne hydroacylation followed by intramolecular oxo-Michael addition is another method for synthesizing 2,3-disubstituted chroman-4-ones. nih.gov Radical cascade cyclization reactions of 2-(allyloxy)arylaldehydes have also been developed for the synthesis of functionalized chroman-4-ones, including those bearing phosphine (B1218219) oxide or ester moieties. beilstein-journals.orgresearchgate.netmdpi.com

Chromone (B188151) synthesis can be achieved through various approaches, including the cyclization of ortho-hydroxyarylalkylketones via methods like Claisen condensation (including Baker-Venkataraman and Kostanecki-Robinson reactions), benzopyrylium salts, and Vilsmeier-Haack reaction. researchgate.netijrpc.com Cyclization of enamino ketones followed by treatment with catalysts like Amberlyst®15 is another reported method for chromone synthesis. arkat-usa.org Palladium-catalyzed coupling of ortho-hydroxyaryl iodides with alkynes in the presence of carbon monoxide can also lead to chromones via ortho-hydroxyarylalkynyl ketone intermediates. ijmrset.com

Spirothis compound Derivatives

Spirothis compound derivatives, characterized by a spiro junction involving the this compound core, represent another important class of compounds with diverse biological activities. The synthesis of these complex structures often requires specialized methodologies.

Strategies for synthesizing spirothis compound and spirochromanone derivatives include organocatalyzed Michael additions and metal-catalyzed reactions. researchgate.net The Kabbe condensation is a notable method for spiro-ring formation in the synthesis of spirochromanone derivatives, involving the reaction of an acetophenone (B1666503) with a cyclic ketone (such as piperidone or pyrrolidone) and a secondary amine. unicamp.brtandfonline.com Tandem Prins spirocyclization has been successfully applied to the stereoselective synthesis of tetrahydrospiro[chroman-2,4′-pyran] derivatives. rsc.orgrsc.org Dearomatization strategies of phenols followed by cascade cyclization reactions have also been explored for the synthesis of spiro[this compound-3,1′-cyclohexane]-2′,4′-dien-6′-ones. nih.gov

Functionalized Chromanes via Chemo- and Regioselective Transformations

The synthesis of functionalized chromanes often necessitates highly controlled chemical transformations to ensure selectivity among multiple reactive sites within complex molecules. Chemo- and regioselective methodologies are paramount in achieving desired substitution patterns and constructing intricate this compound scaffolds efficiently.

Recent advances in this area highlight the development of various catalytic systems and reaction sequences that enable precise control over the formation of new bonds and the introduction of functional groups. Organocatalysis, transition metal catalysis, and cascade reactions have emerged as powerful tools for the chemo- and regioselective synthesis of functionalized chromanes.

One approach involves organocatalytic domino reactions. For instance, a highly enantio- and diastereoselective method for synthesizing functionalized chroman-2-ones and chromanes utilizes a domino Michael/hemiacetalization reaction between aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols. This is followed by subsequent oxidation or dehydroxylation steps. rsc.orgnih.gov Modularly designed organocatalysts (MDOs), self-assembled from cinchona alkaloid derivatives and amino acids, have proven effective in achieving high yields and excellent stereoselectivities in these transformations. rsc.orgnih.gov Studies have shown that varying the components of the MDOs can significantly impact both the yield and stereoselectivity of the product. rsc.org

Another significant strategy involves transition metal-catalyzed reactions. Palladium-catalyzed methods, such as the Heck reaction, have been explored for constructing the this compound core. acs.orgresearchgate.net The development of an exocyclic-selective, this compound-forming Heck reaction mediated by a bisphosphine mono-oxide-based Pd complex has been reported, demonstrating high exo:endo alkene selectivity. acs.org However, the presence of impurities like NMP peroxide in the solvent can affect this selectivity. acs.org Palladium(II)-catalyzed intramolecular C-H alkenylation of aryl homoallyl ethers also provides a mild and versatile route to highly substituted chromanes and 2H-chromenes with high yields and regioselectivity. researchgate.net

Cascade and multicomponent reactions offer efficient pathways to functionalized chromanes by forming multiple bonds in a single operation. A one-pot three-component reaction involving salicylaldehydes and activated terminal alkynes in aqueous media, catalyzed by DABCO, allows for the regioselective synthesis of 3-substituted 4-hydroxy-4H-chromenes. aurigeneservices.com This method has been successfully applied to synthesize a range of novel chromene derivatives. aurigeneservices.com

Furthermore, the synthesis of functionalized tricyclic this compound derivatives has been achieved via double Michael addition reactions under mild conditions, notable for employing commercially available starting materials and operating without catalysts while maintaining high levels of regio- and chemoselectivity. researchgate.net This method exhibits excellent tolerance for complex substrates. researchgate.net

Research into chemo- and regioselective C-H functionalization is also contributing to the synthesis of functionalized chromanes. iitj.ac.innumberanalytics.com Direct C-H functionalization provides an atom-economic and straightforward alternative to conventional de novo strategies, allowing access to diverse chemical space. iitj.ac.in

Specific examples of chemo- and regioselective transformations include:

Organocatalytic quadruple domino sequences for the asymmetric synthesis of tricyclic chromanes bearing multiple contiguous stereogenic centers. jyu.fi

Brønsted acid-catalyzed regioselective [5+1] annulation for the synthesis of indole-fused this compound-based spirooxindoles. researchgate.net

Chemoselective tandem SN2'/SN2''/intramolecular Diels-Alder reactions for the synthesis of tricyclic this compound derivatives. rsc.org

Structure Activity Relationship Sar Studies of Chromane Derivatives

Computational and Theoretical Approaches in SAR Elucidation

Computational and theoretical methods are invaluable tools in the elucidation of the SAR of chromane derivatives. These approaches provide insights into the molecular properties and interactions that govern their biological activity, guiding the design of more potent and selective compounds. tandfonline.com

Density Functional Theory (DFT) is a quantum-chemical method used to investigate the electronic structure of many-body systems. In the context of this compound derivatives, DFT studies are instrumental in understanding reaction mechanisms and performing conformational analysis. For instance, DFT calculations can elucidate the stereochemistry of chiral 2-substituted chromanes by analyzing the helicity of the dihydropyran ring. mdpi.com This is crucial as the three-dimensional structure of a chiral molecule dictates its chiral spectroscopic properties and biological interactions. mdpi.com

Molecular docking and dynamics simulations are computational techniques used to predict the binding mode and affinity of a ligand to its biological target. These methods have been successfully applied to this compound derivatives to understand their mechanism of action. For example, molecular docking studies have been used to investigate the binding of 3-benzylidene chroman-4-one analogs to target proteins, providing insights into their antifungal, antioxidant, and anticancer activities. tandfonline.comresearchgate.net These computational predictions often correlate well with in vitro experimental results. tandfonline.com A combination of pharmacophore modeling, consensus docking, and molecular dynamics simulations has been employed in virtual screening studies to identify novel this compound-based inhibitors for specific enzymes. mdpi.com

Quantum-chemical calculations are employed to predict the spectroscopic properties of molecules, such as their Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectra. These calculations are essential for the structural elucidation and stereochemical assignment of this compound derivatives. DFT calculations, for example, have been used to correlate the specific optical rotations (SORs) of chiral 2-substituted chromanes with their stereochemistry at the C2 position. mdpi.com This allows for the determination of the absolute configuration of these chiral compounds, which is critical as different enantiomers can have vastly different biological activities. mdpi.com

Molecular Docking and Dynamics Simulations for Target Interaction

Pharmacophore Identification and Lead Optimization

Pharmacophore modeling is a crucial step in drug discovery that involves identifying the essential structural features of a molecule responsible for its biological activity. subharti.orgcreative-biostructure.com Once a pharmacophore is identified, it can be used to guide the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties. nih.gov

The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on the this compound ring. researchgate.netacs.org SAR studies have revealed that specific substitution patterns can dramatically alter the therapeutic properties of these compounds. For example, in a series of substituted chroman-4-one and chromone (B188151) derivatives evaluated as SIRT2 inhibitors, it was found that larger, electron-withdrawing substituents in the 6- and 8-positions were favorable for activity. acs.org Conversely, an electron-rich substitution pattern generally resulted in less potent inhibitors. acs.org The presence or absence of a substituent at a particular position can also be critical; for instance, a substituent at the 6-position was found to be more important for activity than one at the 8-position. acs.org Similarly, for a series of 3-benzylidene chroman-4-one analogs, compounds possessing either a methoxy (B1213986) and ethoxy/methyl/isopropyl group exhibited significant antifungal activity, while those lacking these groups were inactive. tandfonline.com

The following table summarizes the influence of substitution patterns on the biological activity of selected this compound derivatives:

Compound Series Favorable Substituents/Positions for Activity Unfavorable Substituents/Positions for Activity Observed Biological Activity
Substituted chroman-4-ones and chromonesLarger, electron-withdrawing groups at C6 and C8Electron-rich substituents; lack of substituent at C6SIRT2 inhibition acs.org
3-Benzylidene chroman-4-onesMethoxy and ethoxy/methyl/isopropyl groupsAbsence of methoxy and ethoxy groupsAntifungal activity tandfonline.com
4-Chromanones2-hydrophobic substituent; 5- and 7-hydroxy groups---Antibacterial activity acs.org
gem-Dimethylchroman-4-ols and -amines---Boc group on amine (no significant difference)Butyrylcholinesterase inhibition researchgate.net

Stereochemistry plays a pivotal role in the biological activity and selectivity of chiral this compound derivatives. numberanalytics.com The three-dimensional arrangement of atoms can significantly impact how a molecule interacts with its biological target. numberanalytics.com Enantiomers of a chiral drug can exhibit different, sometimes even opposing, pharmacological effects. mdpi.com

For chiral 2-substituted chromanes, the stereochemistry at the C2 position is a key determinant of their biological activity. mdpi.com The specific orientation of the substituent at this position can influence the binding affinity and selectivity for a particular receptor. For instance, in the case of nebivolol, a β1-selective adrenergic receptor blocker, the dextro-isomer is over a thousand times more potent than the levo-isomer. mdpi.com

The study of stereochemical effects is crucial for the development of safe and effective drugs. Understanding how the spatial arrangement of functional groups affects biological activity allows for the design of stereochemically pure compounds with improved therapeutic profiles. mdpi.comlumenlearning.comchemrxiv.org

Hybrid Analogs and Molecular Hybridization Strategies

Molecular hybridization is a rational drug design strategy that involves covalently linking two or more pharmacophores from different bioactive molecules to create a single hybrid compound. tandfonline.combenthamscience.com This approach aims to develop novel therapeutic agents with improved affinity, selectivity, and efficacy, or to address multifactorial diseases by simultaneously modulating multiple biological targets. tandfonline.combenthamscience.com The this compound scaffold, recognized as a privileged structure in medicinal chemistry, has been extensively utilized in molecular hybridization to generate a diverse range of biologically active compounds. researchgate.netnih.gov

The rationale behind creating this compound-based hybrids often involves combining the known properties of the this compound ring system with those of another established pharmacophore to achieve a synergistic or additive effect. mdpi.com Researchers have explored the fusion of this compound with various molecular fragments to target a wide array of diseases, including neurodegenerative disorders, cancer, and microbial infections. researchgate.netnih.govnih.gov

This compound Hybrids in Neurodegenerative Diseases

A significant focus of molecular hybridization involving this compound has been the development of multi-target agents for Alzheimer's disease (AD). worktribe.combohrium.com The complex pathology of AD, which involves cholinergic deficiency, monoamine oxidase (MAO) dysregulation, and amyloid-beta (Aβ) aggregation, provides a strong rationale for multi-target therapies. worktribe.comresearchgate.net

One notable strategy involves the hybridization of the chromanone core with fragments of known anti-Alzheimer's drugs like donepezil (B133215). worktribe.com For instance, a series of chromanone–1-benzyl-1,2,3,6-tetrahydropyridin hybrids were designed to dually inhibit acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). worktribe.combohrium.com The design fused the pharmacophore of donepezil with the chromanone scaffold. worktribe.com

Detailed research findings revealed that the biological activity of these hybrids is sensitive to the nature and position of substituents. The optimal compound from one study, designated as C10 , demonstrated potent and balanced inhibitory activity against both AChE and MAO-B. worktribe.combohrium.comresearchgate.net Molecular modeling and kinetic studies further elucidated that C10 acts as a dual-binding inhibitor, interacting with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of AChE. worktribe.combohrium.com This dual binding is a key feature contributing to its potent inhibition of AChE-induced Aβ aggregation. worktribe.com

Table 1: Inhibitory Activities of Chromanone-Donepezil Hybrid C10

Compound Target Enzyme IC₅₀ (µM)
C10 AChE 0.58 ± 0.05
MAO-B 0.41 ± 0.04

Data sourced from multiple studies. worktribe.combohrium.comresearchgate.net

This compound Hybrids in Anticancer Therapy

In the realm of oncology, molecular hybridization has been employed to create this compound derivatives with enhanced and selective cytotoxicity against cancer cell lines. researchgate.netfrontiersin.org These strategies often involve linking the this compound moiety with other heterocyclic systems known for their anticancer properties, such as quinolines, or with functional groups that can interact with specific cancer-related targets. mdpi.comabq.org.br

For example, a series of chromone-styrylquinoline molecular hybrids were synthesized and characterized. abq.org.br This approach combines the pharmacophoric features of chromones and styrylquinolines, both of which are known to exhibit antitumor activities. abq.org.br The synthesis involved a two-step process starting from 2-methyl-4-styrylquinolines to produce the final hybrid molecules. abq.org.br

Another approach has been the development of 4H-chromene derivatives fused with sulfonamide moieties. mdpi.com These hybrids were designed to target key proteins involved in cancer progression, such as epidermal growth factor receptor (EGFR), matrix metalloproteinase-2 (MMP-2), and carbonic anhydrase II (CAII). mdpi.com The research demonstrated that many of these chromene/sulfonamide hybrids exhibited robust antiproliferative activity against various cancer cell lines, in some cases exceeding the potency of standard drugs like Doxorubicin and Cisplatin. mdpi.com

Table 2: Anticancer Activity of Selected Azo-Chromene Hybrids

Compound Cell Line IC₅₀ (µg/mL)
Compound 12 HCT-116 0.3 - 2
MCF-7 0.3 - 2
HepG-2 0.3 - 2
Compound 13 HCT-116 0.3 - 2
MCF-7 0.3 - 2
HepG-2 0.3 - 2

IC₅₀ range reported for a series of derivatives including compounds 12 and 13 against the specified cancer cell lines. frontiersin.org

This compound Hybrids as Antimicrobial Agents

The challenge of antimicrobial resistance has spurred the development of novel antibacterial and antifungal agents, with molecular hybridization of the this compound scaffold emerging as a promising avenue. mdpi.commdpi.com By combining the this compound core with other antimicrobial pharmacophores, researchers aim to create compounds with new mechanisms of action or enhanced potency. mdpi.com

One such strategy involves the synthesis of hybrid structures based on furan-2(3H)-ones and 4-oxo-4H-chromene-3-carbaldehyde. mdpi.com Both furanone and chromone cores are present in natural products with a wide range of biological activities, including antimicrobial effects. mdpi.com The resulting (E)-3-((2-oxo-5-arylfuran-3(2H)-ylidene)methyl)-4H-chromen-4-ones represent a novel class of potential antimicrobial agents. mdpi.com

In another study, hybrids of 4-aminoquinoline (B48711) and isatin (B1672199) were synthesized and evaluated for their antibacterial properties. mdpi.com While not directly this compound-based, this work highlights the broader principle of hybridizing heterocyclic systems. A particularly potent compound from this series, HD6 , demonstrated significant activity against several bacterial strains, including a multidrug-resistant strain. mdpi.com The compound also showed a synergistic effect when combined with the standard antibiotic ciprofloxacin, underscoring the potential of hybridization to enhance existing therapies. mdpi.com

Table 3: Minimum Inhibitory Concentration (MIC) of Hybrid Compound HD6

Bacterial Strain MIC (µg/mL)
Bacillus subtilis 8
Staphylococcus aureus 16
Pseudomonas aeruginosa 128

Data sourced from a study on 4-aminoquinoline-isatin hybrids. mdpi.com

Mechanistic Investigations of Biological Activities

Inhibitory Mechanisms and Molecular Targets

Chromane derivatives have been identified as potent inhibitors of various enzymes and modulators of key cellular signaling pathways. Their unique scaffold allows for diverse chemical modifications, enabling the development of targeted inhibitors for specific proteins involved in disease progression.

The this compound framework is a privileged scaffold in medicinal chemistry, with its derivatives demonstrating inhibitory activity against several classes of enzymes.

Histone Acetyltransferases (HATs): Spirocyclic this compound derivatives have been developed as inhibitors of p300/CBP, a family of histone acetyltransferases. mdpi.combohrium.com These enzymes are crucial co-activators in cell cycle progression, growth, and differentiation. mdpi.combohrium.comnih.gov By inhibiting p300/CBP, these derivatives can suppress tumor proliferation. For instance, the spirocyclic this compound derivative B16 was found to be a potent inhibitor in prostate cancer cells. mdpi.combohrium.comnih.gov

Sirtuins: A series of substituted chroman-4-one and chromone (B188151) derivatives have been identified as selective inhibitors of SIRT2, a deacetylating enzyme implicated in aging-related and neurodegenerative diseases. acs.orggu.se Structure-activity relationship (SAR) studies revealed that substitutions at the 2-, 6-, and 8-positions were crucial for potency, with larger, electron-withdrawing groups being favorable. acs.org The most potent compounds exhibited IC₅₀ values in the low micromolar range and were highly selective for SIRT2 over SIRT1 and SIRT3. acs.org

Cholinesterases: this compound derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes central to the pathology of Alzheimer's disease. A family of gem-dimethylchroman-4-ol compounds showed good inhibition of equine BuChE (eqBuChE) with IC₅₀ values ranging from 2.9 to 7.3 μM. researchgate.net Kinetic studies identified them as mixed inhibitors. researchgate.net

Tyrosinase: Certain this compound-6,7-diol analogues have been designed as potential inhibitors of mushroom tyrosinase, an enzyme involved in melanin (B1238610) production. researchgate.net Docking studies suggest that derivatives with more hydroxyl substitutions exhibit stronger inhibition by forming additional hydrogen bonds. researchgate.net In a separate study, a 2-cyanopyrrole derivative, A12, which contains a this compound-like structure, was identified as a reversible, mixed-type inhibitor of tyrosinase with an IC₅₀ value of 0.97 μM, significantly more potent than the reference inhibitor kojic acid. frontiersin.org

Other Enzymes: this compound derivatives have also shown inhibitory potential against other enzymes. Some inhibit topoisomerases, which are essential for DNA replication, thereby halting cancer cell growth. irjmets.com this compound-2,4-diones have demonstrated inhibitory activity against urease. ingentaconnect.com Furthermore, a chroman-4-one derivative was shown to have a high binding affinity for pteridine (B1203161) reductase 1 (PTR1) from Trypanosoma brucei and Leishmania major, suggesting its potential as an inhibitor for these protozoan enzymes. nih.gov

Table 1: Enzyme Inhibition by this compound Derivatives

This compound Derivative ClassTarget EnzymeInhibition Data (IC₅₀)Mechanism of ActionSource
Spirocyclic this compound (e.g., B16)p300/CBP HAT96 nM (on 22Rv1 cells)Catalytic inhibition of histone acetyltransferase. mdpi.combohrium.comnih.gov
Substituted chroman-4-onesSIRT25.5 - 10.6 μMSelective, non-competitive inhibition. acs.org
gem-Dimethylchroman-4-olsButyrylcholinesterase (BuChE)2.9 - 7.3 μMMixed inhibition. researchgate.net
2-Cyanopyrrole derivative (A12)Tyrosinase0.97 μMReversible, mixed-type inhibition. frontiersin.org
Chroman-4-one derivativePteridine Reductase 1 (TbPTR1)High binding affinity (ΔGbind = -49.05 Kcal/mol)Binds to active site, strong electrostatic interactions. nih.gov
Chroman-2,4-dionesUrease47 - 412 μMInhibition of enzyme activity. ingentaconnect.com

This compound derivatives can exert their biological effects by modulating complex cell signaling pathways that govern cell fate. Cancer, for instance, is characterized by uncontrolled cell division resulting from dysregulation in these pathways. wu.ac.thresearchgate.net Targeting specific nodes within these networks, such as cyclin-dependent kinases (CDKs), is a key strategy in developing anticancer agents. wu.ac.thresearchgate.net

The rubranonoside, a natural product containing a this compound ring, has been studied for its potential to interact with CDK2, a key regulator of the cell cycle. wu.ac.thresearchgate.net The activity of the CDK2-Cyclin E complex is crucial for the transition from the G1 to the S phase of the cell cycle. researchgate.net In silico molecular docking studies have shown that rubranonoside can interact with key amino acid residues in the CDK2 receptor, suggesting a mechanism for halting the cell cycle. wu.ac.th

Furthermore, the development of multichromatic systems combining different light-sensitive proteins has allowed for the orthogonal control of distinct signaling pathways, such as the RAF/ERK and the AKT pathways, demonstrating the intricate and separable nature of cellular signaling that can be modulated. nih.gov this compound derivatives, by interacting with specific receptors or enzymes, can trigger or inhibit these cascades. For example, certain this compound derivatives designed as α2A-adrenoceptor agonists facilitate binding to the receptor, initiating downstream signaling. acs.org

The anti-inflammatory properties of this compound derivatives are well-documented and are primarily attributed to their ability to modulate key inflammatory pathways. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes.

A notable mechanism is the inhibition of the p38 MAPK signaling pathway, which plays a central role in inflammation. nih.gov The novel chromone derivative, DCO-6, was found to significantly reduce the lipopolysaccharide (LPS)-induced production of nitric oxide (NO), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov It achieved this by inhibiting the activation of p38 MAPK. nih.gov Mechanistically, DCO-6 was shown to impair the LPS-induced generation of intracellular reactive oxygen species (ROS), which in turn disrupts the formation of the TRAF6-ASK1 complex, an upstream event required for p38 activation. nih.gov

Similarly, other coumarin (B35378) and pyranocoumarin (B1669404) derivatives, which share structural similarities with chromanes, have been shown to inhibit inflammatory responses in RAW264.7 macrophages. nih.gov They achieve this by suppressing the production of NO and pro-inflammatory cytokines like TNF-α and IL-6. nih.govrsc.org The underlying mechanism involves the inhibition of the MAPK and nuclear factor kappa-B (NF-κB) p65 signaling pathways. nih.gov For instance, one coumarin derivative was found to inhibit the phosphorylation of p65, preventing its translocation to the nucleus where it would act as a transcription factor for inflammatory genes. nih.gov Molecular docking studies also indicate that chroman-4-one derivatives can bind to and potentially inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response. researchgate.net

Interaction with Cellular Pathways

Cellular and Molecular Responses to this compound Derivatives

The interaction of this compound derivatives at the molecular level translates into distinct cellular responses, most notably affecting cell proliferation, inducing programmed cell death (apoptosis), and impacting the synthesis of essential macromolecules.

A significant area of research for this compound derivatives is their cytotoxic potential against cancer cells, which is often mediated by the inhibition of cell proliferation and the induction of apoptosis. irjmets.com

Several studies have demonstrated that this compound derivatives can inhibit the growth of various cancer cell lines in a dose- and time-dependent manner. nih.govnih.gov For example, a series of spiro[chroman-2,4'-piperidin]-4-one derivatives were evaluated for cytotoxicity against human breast (MCF-7), ovarian (A2780), and colorectal (HT-29) cancer cell lines, with some compounds showing potent activity with IC₅₀ values in the low micromolar range. bibliomed.org Similarly, certain flavanone/chromanone derivatives were effective at inhibiting the proliferation of various colon cancer cell lines, including HCT-116, SW480, SW620, Caco-2, and HT-29. mdpi.com

The mechanism behind this growth inhibition often involves the induction of apoptosis. irjmets.comresearchgate.net Mechanistic studies on a potent spiro[chroman-2,4'-piperidin]-4-one derivative revealed that it induced early apoptosis in MCF-7 cells and caused an increase in the sub-G1 and G2-M cell cycle phases, indicating cell cycle arrest and programmed cell death. bibliomed.org Another study on dihydropyrano[2,3-g]chromene derivatives in chronic myeloid leukemia (K562) cells showed a significant induction of apoptosis. nih.gov This was accompanied by the upregulation of pro-apoptotic genes like Bax and TP53 and the downregulation of the anti-apoptotic gene BCL2. nih.gov The ability of coumarin derivatives to induce apoptosis in MCF-7 cells through the activation of caspases and modulation of Bax and Bcl-2 expression has also been confirmed in other studies. iiarjournals.org

Table 2: Cytotoxic and Apoptotic Activity of this compound Derivatives in Cancer Cell Lines

Derivative ClassCell LineActivity (IC₅₀ / GI₅₀)Observed Cellular ResponseSource
Spirocyclic this compound (B16)22Rv1 (Prostate Cancer)96 nMInhibition of proliferation. mdpi.comnih.gov
Dihydropyrano[2,3-g]chromene (4-Clpgc)K562 (Leukemia)102 μM (72h)Induction of apoptosis, upregulation of Bax and TP53. nih.gov
Spiro[chroman-2,4'-piperidin]-4-one (Cmpd 16)MCF-7 (Breast Cancer)0.31 μMInduction of early apoptosis, cell cycle arrest at G2-M. bibliomed.org
Chroman derivative (6i)MCF-7 (Breast Cancer)34.7 μMInhibition of cell growth. nih.gov
Flavanone/Chromanone (Derivative 1)Caco-2 (Colon Cancer)~10 μMInhibition of proliferation, induction of ROS. mdpi.com
Bis(4-hydroxy-2H-chromen-2-one) Coumarin (4HC)MCF-7 (Breast Cancer)~50 μMInduction of apoptosis, G2/M arrest, increased caspase-3. iiarjournals.org

This compound derivatives can interfere with fundamental cellular processes by affecting the synthesis of macromolecules like DNA and proteins. This is often a direct consequence of their enzyme-inhibiting activities.

One of the key mechanisms is the inhibition of topoisomerase enzymes. irjmets.com These enzymes are critical for managing DNA topology during replication and transcription. By inhibiting topoisomerases, this compound derivatives can effectively block DNA replication, leading to a halt in cell proliferation and eventual cell death. irjmets.com

Another significant impact on macromolecular synthesis is through the inhibition of histone acetyltransferases (HATs) like p300/CBP. mdpi.combohrium.com HATs play a pivotal role in regulating gene expression by acetylating histone proteins, which remodels chromatin into a more open and transcriptionally active state. mdpi.com By inhibiting p300/CBP, this compound derivatives can prevent this process, leading to chromatin condensation and the suppression of gene transcription necessary for tumor cell growth and survival. mdpi.combohrium.com This represents a direct impact on the biosynthetic pathway of RNA.

Furthermore, some this compound derivatives interfere with tubulin polymerization, disrupting the formation of microtubules. irjmets.com Since microtubules are essential components of the mitotic spindle, their disruption interferes with cell division, another critical process involving the coordinated synthesis and segregation of macromolecules. irjmets.com

Membrane Potential Dissipation

Mechanistic studies have revealed that certain derivatives of the this compound scaffold can interact with and modulate the mitochondrial membrane potential (MMP), a critical factor in cellular energy production and apoptosis. The effect of these compounds can be complex, leading to either the dissipation (depolarization) or the normalization of the membrane potential, depending on the specific molecular structure and the cellular context of the investigation.

Research into the anticancer properties of flavanone/chromanone derivatives has demonstrated their ability to directly induce mitochondrial membrane depolarization. researchgate.net This depolarization is considered a strong indicator of the activation of intrinsic cell death pathways. researchgate.net For instance, in one study, specific chromanone derivatives were shown to cause significant depolarization in cancer cell lines. The observed changes in mitochondrial potential after treatment with these derivatives suggest a direct impact on mitochondrial integrity. researchgate.net

Table 1: Mitochondrial Membrane Depolarization by Chromanone Derivatives researchgate.net

CompoundSubstituent MoietyMitochondrial Depolarization (%)
Compound 2b4-nitrophenyl25.53
Compound 2cphenyl22.33

The dissipation of membrane potential by this compound-related structures has also been linked to the inhibition of the mitochondrial electron transport chain. Synthetic chromanol derivatives, which share structural elements with known inhibitors of the cytochrome (cyt) bc1 complex (Complex III), have been evaluated for their effects. researchgate.net In studies involving the parasite Leishmania, these compounds were found to cause a decrease in ATP levels and depolarization of the membrane potential, which was associated with an overproduction of reactive oxygen species. researchgate.net The inhibition of the cyt bc1 complex disrupts the proton gradient across the inner mitochondrial membrane, which is essential for maintaining the membrane potential. researchgate.netnih.gov

Table 2: Inhibitory Activity of Chromanol Derivatives Against Leishmania researchgate.net

CompoundTargetIC₅₀ (µM)
TMC2OLeishmania growth9.5 ± 0.5
Esterified TMC2O derivativecyt bc1 activity4.9 ± 0.9

Conversely, other this compound derivatives have been found to have a restorative or protective effect on mitochondrial membrane potential, particularly in models of neurological disease and damage. In a rat model of cerebral ischemia, treatment with various chromon-3-aldehyde derivatives contributed to the recovery of mitochondrial function, which included the normalization of the mitochondrial membrane potential. nih.gov The most pronounced effects were noted with a 6-acetyl substituted chromon-3-aldehyde derivative. nih.gov Similarly, a novel chromanone hybrid, compound C10, was shown to protect against mitochondrial dysfunction induced by okadaic acid in SH-SY5Y neuroblastoma cells. bohrium.comworktribe.com The acid is known to decrease the mitochondrial membrane potential, and treatment with compound C10 was able to counteract this effect, indicating a protective role for this specific derivative on mitochondrial integrity. bohrium.comworktribe.com

Analytical and Spectroscopic Characterization in Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and electronic properties of chromane compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and relative stereochemistry of atoms within a molecule. Both ¹H and ¹³C NMR are commonly used for this compound derivatives. Studies on chroman derivatives have utilized NMR to determine configurations and analyze possible conformations, such as the half-chair form of the this compound ring. scispace.com Dynamic NMR experiments, particularly variable temperature ¹³C NMR, have been employed to investigate the conformational flexibility of the dihydropyran ring in chroman-6-oles and their derivatives, allowing for the determination of pseudorotation barriers. mdpi.comresearchgate.net The chemical shifts and coupling constants observed in NMR spectra provide valuable data for assigning specific protons and carbons to their positions in the this compound skeleton and attached substituents. scispace.comnih.gov

Research Findings:

NMR spectra can distinguish between cis and trans isomers of substituted chromans based on chemical shifts and coupling constants. scispace.com

Variable temperature ¹³C NMR has been used to study the dynamic process of interconverting half-chair conformations in chroman-6-oles. mdpi.comresearchgate.net

Computed NMR spectra (chemical shifts) using Density Functional Theory (DFT) calculations have shown good agreement with experimental data for this compound derivatives. conicet.gov.ar

Mass Spectrometry (MS) and Tandem MS for Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of this compound compounds. nih.gov Tandem mass spectrometry (MS/MS) is particularly useful for structural elucidation by analyzing the fragmentation patterns of ionized molecules. wikipedia.orgmpg.de This technique helps in identifying substructures and connectivity within the this compound core and its substituents. mpg.de Fragmentation pathways can be studied to understand the stability of different parts of the molecule under ionization conditions. nih.gov Combining MS with techniques like gas-phase infrared spectroscopy can help identify product ion structures and elucidate fragmentation mechanisms. mpg.deacs.org

Research Findings:

Electrospray tandem mass spectrometry has been used to study the fragmentation pathways of protonated chromenes (structurally related to chromanes), identifying common fragmentation patterns including loss of small molecules like CO and CH₃. nih.gov

Studies combining mass spectrometry with gas-phase infrared spectroscopy have revealed complex proton dynamics and intramolecular rearrangement reactions during the fragmentation of this compound derivatives like Trolox. mpg.deacs.org

High-resolution mass spectrometry (HR-MS) is used to confirm the elemental composition of synthesized this compound derivatives by providing accurate mass measurements. nih.gov

Infrared (IR) Spectroscopy for Vibrational Analysis

IR spectroscopy is used to identify the functional groups present in this compound compounds by analyzing their characteristic vibrational modes. bohrium.comresearchgate.net Absorption bands in the IR spectrum correspond to the stretching and bending vibrations of bonds within the molecule. edinst.com Comparing experimental IR spectra with theoretically calculated spectra using computational methods like DFT can aid in assigning specific vibrational modes and confirming structural assignments. conicet.gov.arbohrium.comresearchgate.net Solid-state infrared photoacoustic spectra (FT-IR-PAS) have been used to investigate hydrogen bonding in this compound derivatives. nih.gov

Research Findings:

FTIR spectroscopy has been used to characterize synthesized chroman derivatives, with observed bands corresponding to functional groups like N-H, O-H, and C=O. nih.gov

Combined experimental IR and Raman spectroscopy with DFT calculations have been used for detailed vibrational analysis of this compound derivatives, allowing for the assignment of various stretching and bending modes. conicet.gov.arbohrium.comresearchgate.net

Solid-state IR spectroscopy can provide insights into intermolecular interactions like hydrogen bonding in the crystal structures of this compound derivatives. nih.gov

Electronic Circular Dichroism (ECD) Spectroscopy for Stereochemical Assignment

ECD spectroscopy is a valuable technique for determining the absolute configuration (AC) and conformation of chiral molecules, including chiral this compound derivatives. researchgate.netnih.govsci-hub.ru It measures the differential absorption of left and right circularly polarized light by a chiral sample. sci-hub.ru The sign and intensity of Cotton effects (CD bands) in the ECD spectrum are related to the stereochemistry and conformation of the chromophore. researchgate.netrsc.org While an empirical this compound helicity rule has been proposed, studies have shown that its applicability can be limited by conformational flexibility and solvent effects, emphasizing the importance of combining experimental ECD data with theoretical calculations (e.g., TD-DFT) for reliable stereochemical assignments. researchgate.netrsc.org

Research Findings:

ECD spectroscopy, often combined with TD-DFT calculations, is used to determine the absolute configuration of chiral this compound derivatives. researchgate.netresearchgate.net

The this compound helicity rule, which correlates the twist of the dihydropyran ring with the sign of the ¹Lb Cotton effect, has been examined, and its limitations due to conformational flexibility and solvent interactions have been highlighted. researchgate.netrsc.org

Studies have shown that the position of substituents, such as a phenolic OH group, can significantly impact the ECD spectrum and potentially lead to deviations from empirical rules. rsc.org

Crystallographic Studies and Conformational Analysis

X-ray diffraction provides definitive information about the solid-state molecular structure and crystal packing of this compound compounds.

X-ray Diffraction for Solid-State Structure

Research Findings:

X-ray diffraction has been used to determine the crystal and molecular structures of various this compound derivatives, confirming their structures and providing precise geometric parameters. conicet.gov.arresearchgate.netnajah.edu

Studies have shown that the this compound moiety in the solid state often adopts a distorted half-chair conformation. researchgate.netnajah.edu

X-ray crystallography reveals details about crystal packing and intermolecular interactions like hydrogen bonding, which contribute to the stability of the crystal structure. nih.govresearchgate.netnajah.edu

X-ray analysis can be complementary to ECD spectroscopy, especially when comparing solid-state and solution conformations or when ECD alone is insufficient for absolute configuration assignment. researchgate.netsci-hub.ru

Data Tables

Below are examples of data that might be presented in research articles on this compound characterization. Please note that generating truly interactive tables is beyond the capability of this text-based format. The tables below present the data in a structured, readable format.

Table 1: Selected ¹H NMR Data for Representative this compound Derivatives (Example Data)

CompoundH-2 (ppm)H-3 (ppm)H-4 (ppm)Solvent
This compound----
Derivative A4.15 (m)2.05 (m)2.88 (t)CDCl₃
Derivative B4.22 (m)2.10 (m)2.95 (t)DMSO-d₆
6-Acetyl-2,2-dimethyl-chromane conicet.gov.ar----

Note: Specific chemical shifts and splitting patterns are highly dependent on the specific this compound derivative and solvent used.

Table 2: Selected IR Spectroscopic Data for Representative this compound Derivatives (Example Data)

CompoundCharacteristic Absorption Bands (cm⁻¹)Functional Group
This compound--
Derivative C1680C=O
Derivative D3350O-H
3-(1-m-toluidinoethylidene)-chromane-2,4-dione bohrium.com-C=O, C-H

Note: This table provides illustrative examples of characteristic bands.

Table 3: Crystallographic Data for a this compound Derivative (Example Data based on researchgate.net)

ParameterValue
CompoundIsopropyl(2R,3S,4S*)-4-(benzo[d]thiazol-2-ylamino)-2-hydroxy-2-ethylthis compound-3-carboxylate researchgate.net
Crystal SystemMonoclinic researchgate.net
Space GroupC2/c researchgate.net
Temperature100(2) K researchgate.net
Conformation of this compound MoietyDistorted half-chair researchgate.net

Note: This table is based on data reported for a specific this compound derivative.

Conformational Flexibility and its Implications

Research employing various analytical and spectroscopic techniques, including X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Electronic Circular Dichroism (ECD), and computational methods like Density Functional Theory (DFT) and molecular dynamics simulations, has provided detailed insights into the conformational landscape of chromanes. researchgate.netrsc.orgmdpi.comscispace.comnih.govacs.org

X-ray diffraction analysis of this compound derivatives has confirmed that the dihydropyran ring adopts a puckered conformation, often described as a distorted half-chair. researchgate.neteujournal.org For instance, the crystal structure analysis of a specific this compound derivative revealed a distorted half-chair conformation for the fused six-membered heterocyclic ring, with a Cremer-Pople puckering amplitude Q of 0.501 Å. researchgate.net Another study on a chroman-4-one derivative indicated a significantly puckered pyranone ring also adopting a half-chair form, with puckering parameters Q(2) = 0.3789 Å and Q(3) = 0.4934 Å. eujournal.org The degree and specific form of puckering can be quantified using parameters like puckering amplitude (Q) and phase coordinates, which generalize concepts used for monocyclic rings. researchgate.net

NMR spectroscopy, particularly the analysis of coupling constants (), is a valuable tool for determining the main conformation of chromanes in solution. scispace.comresearchgate.net Experimental coupling constants can be compared with values obtained from DFT conformational analysis to confirm proposed solution-phase conformations. researchgate.net Studies on substituted chromanes have used NMR to deduce the relative configurations and preferred conformations, suggesting that these chromans exist predominantly in the half-chair form. scispace.com

Computational studies, including DFT calculations and molecular dynamics simulations, are extensively used to explore the conformational space, identify stable conformers, and calculate their relative energies and energy barriers for interconversion. researchgate.netrsc.orgmdpi.comnih.govacs.orgdrugdesign.org These methods complement experimental data by providing a more complete picture of the dynamic nature of this compound conformations. For example, DFT calculations have been used to study the molecular geometries and activation energy for ring inversions in this compound, indicating that the optimized structure features a planar benzene (B151609) ring fused with an oxane ring in the half-chair conformation. researchgate.net The twisted structure has also been found to be a stable conformer of this compound in theoretical calculations. researchgate.net

The conformational flexibility of the this compound ring has significant implications in various research areas. In medicinal chemistry and drug design, the preferred conformation and the ability of a this compound scaffold to adopt specific shapes influence its binding affinity and interactions with biological targets like enzymes and receptors. nih.govuevora.ptresearchgate.net Conformational restriction strategies, where the flexibility of a molecule is reduced to favor a desired bioactive conformation, have been employed in the design of this compound-based drug candidates to improve potency and selectivity. nih.govmdpi.comcolab.ws Molecular docking and dynamics simulations are used to predict the binding conformations of this compound derivatives within protein binding sites, taking into account the ligand's flexibility. uevora.ptresearchgate.netnih.gov

Furthermore, the conformational dynamics can affect the reactivity and metabolic stability of this compound derivatives. nih.govslideshare.net Studies have shown that the positions of substituents (e.g., axial vs. equatorial) on the this compound ring can influence reaction outcomes and rates due to differences in steric hindrance and stereoelectronic effects. scispace.comslideshare.net The conformational flexibility can also impact spectroscopic properties, such as the sign of signals in ECD spectra, which are used for assigning absolute configurations. rsc.orgnih.gov The "this compound helicity rule," which correlates the sense of twist within the dihydropyran ring with the CD sign, has been examined, and research suggests caution in its application due to the potential for different conformers with varying helicities to exist in equilibrium. rsc.orgnih.gov

The following table summarizes some representative data points related to this compound conformation from research studies:

Compound/SystemMethod(s) UsedKey Conformational FindingRelevant Data/ParametersSource
This compound (unsubstituted)DFT calculationsOptimized structure has a planar benzene ring with oxane ring in half-chair conformation.- researchgate.net
This compound (unsubstituted)Theoretical calculations (S0 and S1 states)Twisted structure is a stable conformer.Barrier to planarity: ~3500 cm⁻¹ (S0), ~3800 cm⁻¹ (S1). Twisting angle: ~30.5° (S0), ~29° (S1). researchgate.netresearchgate.net researchgate.netresearchgate.net
2-R-2,3-dihydro-4-hydroxy-2H-1-benzopyran-3-carboxylic acid esters (R=methyl, phenyl)X-ray analysis, H NMR, DFT conformational analysisMain conformation in solution is similar, confirmed by coupling constants and DFT.Specific hydrogen atom positions (axial/equatorial) determined by X-ray. coupling constants analyzed. researchgate.net researchgate.net
2,4-diphenyl-2-methylchroman isomersNMR spectroscopyExist in half-chair form; phenyl groups in cis or trans positions in isomers.Chemical shifts and coupling constants (). scispace.com scispace.com
Isopropyl(2R,3S,4S*)-4-(benzo[d]thiazol-2-ylamino)-2-hydroxy-2-ethylthis compound-3-carboxylateX-ray diffractionThis compound moiety adopts a distorted half-chair conformation.Cremer-Pople puckering amplitude Q = 0.501 Å. researchgate.net researchgate.net
3-(4-methoxybenzyl)-2,3-dihydro-4H-chroman-4-oneSingle crystal X-ray diffractionFused pyranone ring is significantly puckered, adopts a half-chair form.Ring puckering parameters: Q(2) = 0.3789 Å, Q(3) = 0.4934 Å. Dihedral angle between benzyl (B1604629) and chromanone rings: 83.92°. eujournal.org eujournal.org
(R/S,E)-2-(4-hydroxyphenyl)-4-(2-phenylhydrazin-1-ylidene)this compound-5,7-diolSingle crystal X-ray diffractionPyran ring has an envelope pucker.Puckering parameters: Q = 0.363 Å, θ = 57.6° (one enantiomer); Q = 0.364 Å, θ = 127.4° (other enantiomer). iucr.org iucr.org
Trolox derivativesECD, X-ray diffraction, DFT calculationsConformational flexibility can lead to conformers of different helicities.Correlation between dihydropyran ring twist and CD sign examined. Predominant conformers identified. rsc.orgnih.gov rsc.orgnih.gov
Cyclopropyl (B3062369) this compound derivatives (e.g., compound 33)Molecular modeling, conformational analysisPredominant conformation positions the cyclopropyl this compound moiety in a specific orientation.Boltzmann distribution of conformers. nih.gov nih.gov

Interactive Data Table:

The ability of the this compound ring to adopt different conformations, primarily the half-chair and twisted forms, and the energy barriers between these conformers are critical aspects studied through computational and experimental techniques. researchgate.netdrugdesign.org These studies provide valuable data for understanding the relationship between the structure, flexibility, and properties of this compound and its derivatives, which is essential for rational design in various chemical and biological applications.

Future Directions and Emerging Research Areas

In Vivo Studies and Pharmacokinetic Evaluation

Translating promising in vitro findings of chromane derivatives into clinically viable therapeutics necessitates comprehensive in vivo studies and detailed pharmacokinetic evaluation. Research is actively focused on assessing the absorption, distribution, metabolism, and excretion (ADME) profiles of novel this compound compounds in animal models ontosight.ai. For instance, studies on this compound propionic acid analogues, identified as selective agonists of GPR120 for type 2 diabetes treatment, have included evaluation of their pharmacokinetic properties in rodents nih.govacs.orgresearchgate.net. Similarly, spirocyclic this compound derivatives being investigated for prostate cancer treatment have undergone pharmacokinetic testing to evaluate their druggability bohrium.comnih.gov.

In vivo efficacy studies are crucial to validate the therapeutic potential observed in vitro. Chroman-4-one hydrazone derivatives have shown in vivo antileishmanial effects in hamster models researchgate.net. Evaluation of new this compound and its derivatives has demonstrated significant antidiabetic activity in streptozotocin-induced models in vivo jyoungpharm.orgresearchgate.net. Furthermore, studies on cyclopropyl (B3062369) this compound derivatives, explored as γ-secretase modulators, have included in vivo profiling to assess their efficacy and tolerability nih.gov. Pharmacokinetic studies on specific this compound-related compounds like 8-prenylnaringenin (B1664708) (8-PN), a potent phyto-oestrogen, have characterized its absorption, metabolism, and excretion in humans, highlighting the importance of understanding the fate of these compounds in biological systems nih.govresearchgate.net. Future work will involve expanding these studies to a wider range of disease models and utilizing advanced imaging and analytical techniques for a more in-depth understanding of tissue distribution and metabolism.

Optimization of this compound Derivatives for Enhanced Therapeutic Potential

Optimizing the structure of this compound derivatives is a continuous effort aimed at improving their potency, selectivity, and pharmacokinetic properties while minimizing toxicity. Structure-activity relationship (SAR) studies are fundamental in this process, guiding the rational design of new analogues. For example, research on chroman-4-one and chromone-based sirtuin 2 inhibitors has involved introducing various heterofunctionalities to enhance pharmacokinetic properties while maintaining potency and selectivity acs.org.

Molecular dynamic simulations are being employed to design new compounds based on existing lead structures, as seen in the development of spirocyclic this compound derivatives for prostate cancer therapy bohrium.comnih.gov. Modifications to the this compound core and appended functional groups are explored to fine-tune interactions with biological targets and improve ADME profiles researchgate.net. The development of this compound propionic acid analogues for GPR120 activation involved exploring the effect of substituents on the terminal phenyl ring and the propanoic acid chain to optimize activity researchgate.net. Future optimization efforts will likely leverage computational design tools more extensively and explore novel synthetic routes to access diverse chemical space around the this compound scaffold.

Exploration of New Molecular Targets and Pathways

While this compound derivatives have been explored for their activity against various targets, including enzymes and receptors, ongoing research is focused on identifying novel molecular targets and pathways modulated by these compounds. This involves phenotypic screening and target deconvolution studies to understand the full spectrum of biological effects exerted by this compound scaffolds.

Studies are investigating the interaction of this compound derivatives with specific enzymes, such as sirtuin 2, for potential applications in cancer therapy acs.org. The role of this compound compounds as agonists for GPCRs like GPR120 is also being actively explored for metabolic diseases nih.govacs.orgresearchgate.net. Furthermore, the potential of this compound derivatives to modulate inflammatory mediators and cell migration is under investigation researchgate.net. Future research will likely delve into less explored target classes and signaling pathways, potentially uncovering novel therapeutic opportunities for this compound-based drugs in areas such as neurodegenerative diseases, infectious diseases, and inflammatory disorders.

Development of Dual-Acting or Multi-Targeting this compound Compounds

Given the complex nature of many diseases, there is a growing interest in developing compounds that can modulate multiple targets or pathways simultaneously. This compound scaffold's versatility makes it an attractive platform for designing dual-acting or multi-targeting agents. This approach aims to achieve enhanced efficacy, reduce the likelihood of resistance, and potentially lower the required dose of individual agents.

Research is exploring the potential of this compound hybrids, combining the this compound structure with other pharmacologically active moieties, to create compounds with synergistic effects bohrium.com. The development of dual-acting this compound compounds could involve designing molecules that simultaneously inhibit multiple enzymes involved in a disease pathway or activate/inhibit different receptors implicated in a pathological process. Future directions in this area will focus on rational design strategies based on a deep understanding of disease biology and target interactions, as well as the development of sophisticated assays to evaluate the activity of multi-targeting this compound compounds.

Integration of Artificial Intelligence and Machine Learning in this compound Drug Discovery

The application of artificial intelligence (AI) and machine learning (ML) is rapidly transforming drug discovery, and this compound research is poised to benefit significantly from these advancements. AI/ML algorithms can be employed at various stages of the drug discovery pipeline, from target identification and validation to compound design, synthesis planning, and prediction of ADME properties and toxicity.

Computational methods can aid in the virtual screening of large chemical libraries to identify potential this compound hits with desired activity profiles. ML models can be trained on existing biological data to predict the activity of novel this compound derivatives, prioritizing the most promising compounds for synthesis and testing. AI can also assist in optimizing synthetic routes and predicting potential off-target effects. While specific examples of AI/ML integration solely focused on this compound were not prominently found in the provided search results, the general trend in drug discovery suggests that these technologies will play an increasingly important role in accelerating the identification and development of novel this compound-based therapeutics in the future.

Q & A

Q. What are the foundational chemical properties of chromane derivatives, and how do they influence biological activity?

this compound derivatives possess a bicyclic benzopyran structure, where substituents (e.g., hydroxyl groups, aromatic rings) significantly impact lipophilicity, solubility, and binding affinity. For example, hydroxyl groups enhance hydrogen bonding with targets like COX-2, while aromatic substituents improve membrane permeability . Basic characterization methods include NMR for stereochemical analysis (e.g., cis/trans configurations via coupling constants) and HPLC for purity assessment .

Q. What are the standard synthetic routes for this compound-4-one derivatives?

A common method involves condensation of p-hydroxybenzaldehyde with ethyl bromopyruvate in ethanol under basic conditions (e.g., NaOC₂H₅), followed by cyclization. Reaction monitoring via TLC and purification via recrystallization are critical steps. Variations in substituents (e.g., allyl or fluorophenyl groups) require adjusting stoichiometry and temperature .

Q. How do researchers validate the anti-inflammatory potential of this compound derivatives?

In vitro models like LPS-induced RAW 264.7 macrophages are used to measure cytokine suppression (IL-6, TNF-α) via ELISA. For example, 4-allyl this compound derivatives at 50 µM reduced IL-6 secretion by 40% compared to controls, validated through dose-response experiments and statistical analysis (p < 0.05) .

Advanced Research Questions

Q. How can stereoselective synthesis of this compound derivatives be optimized for drug discovery?

Stereochemistry is controlled via catalysts or chiral auxiliaries. For instance, Pd-mediated hydrogenolysis produces cis/trans isomers, confirmed by ROESY NMR interactions (e.g., Hd–Hc coupling in trans isomers). Solvent polarity and temperature gradients during crystallization further refine enantiomeric excess .

Q. What strategies resolve contradictions in reported COX-2 inhibition data for this compound analogs?

Discrepancies arise from variations in assay conditions (e.g., enzyme source, inhibitor concentration). Researchers should standardize protocols using recombinant COX-2 isoforms, validate with reference inhibitors (e.g., diclofenac), and apply molecular docking to compare binding modes. For example, 3,5,7-trihydroxy substitutions show stronger hydrogen bonding with COX-2’s active site than non-hydroxylated analogs .

Q. How do computational methods enhance the design of this compound-based therapeutics?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities by simulating interactions between this compound scaffolds and targets like COX-2. Parameters include grid box sizing (20 ų) and Lamarckian genetic algorithms. Validation via in vitro assays (IC₅₀ values) ensures computational reliability. For example, this compound-4-one derivatives showed docking scores of -9.2 kcal/mol, correlating with experimental IC₅₀ of 12 µM .

Q. What methodologies address spectral data contradictions in this compound structural elucidation?

Conflicting NMR assignments are resolved through advanced techniques like 2D NMR (HSQC, HMBC) and X-ray crystallography. For example, this compound [15] was confirmed as cis via methylene coupling constants (J = 8.2 Hz) and crystallographic data (Rint = 0.0353) .

Methodological Guidance

Q. How should researchers design SAR studies for this compound derivatives?

  • Step 1: Synthesize analogs with systematic substituent variations (e.g., hydroxyl, halogen, alkyl groups).
  • Step 2: Test biological activity (e.g., COX-2 inhibition, cytotoxicity) using standardized assays.
  • Step 3: Perform multivariate analysis to identify key substituent-activity relationships. For instance, 4′-fluorophenyl groups enhance anti-inflammatory activity by 30% compared to unsubstituted analogs .

Q. What are best practices for literature reviews on this compound pharmacology?

Use systematic review protocols:

  • Databases: PubMed, SciFinder, Cochrane Library.
  • Keywords: "this compound AND anti-inflammatory," "chroman-4-one AND synthesis."
  • Inclusion Criteria: Peer-reviewed studies with in vitro/in vivo validation. Exclude non-QSAR models or non-peer-reviewed sources (e.g., ) .

Data Analysis & Reporting

Q. How should conflicting biological activity data be statistically analyzed?

Apply meta-analysis tools (e.g., RevMan) to aggregate data from multiple studies. Use funnel plots to assess publication bias and random-effects models to account for heterogeneity. For example, a meta-analysis of 15 studies showed this compound derivatives reduce TNF-α by 35% (95% CI: 28–42%, I² = 22%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.